molecular formula C12H14N4O B5416211 N-isopropyl-3-(4H-1,2,4-triazol-4-yl)benzamide

N-isopropyl-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5416211
M. Wt: 230.27 g/mol
InChI Key: ZCMGTSOMBWOPTL-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance in medicinal chemistry . They can be synthesized from various nitrogen sources . For example, a series of 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

1,2,4-Triazole compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary widely. For example, some compounds are solid at room temperature .

Mechanism of Action

The mechanism of action of 1,2,4-triazole compounds is often related to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . For example, some compounds clearly inhibited the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of 1,2,4-triazole compounds can also vary. Some compounds have hazard statements such as H302, H315, H319, and H335 .

Future Directions

Given the broad biological activities and the importance of the 1,2,4-triazole scaffold, the discovery and development of more effective and potent 1,2,4-triazole derivatives is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(2)15-12(17)10-4-3-5-11(6-10)16-7-13-14-8-16/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMGTSOMBWOPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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